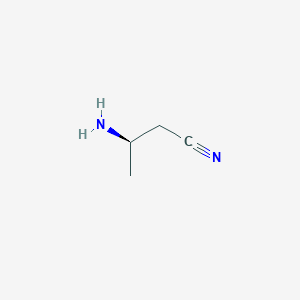

(3r)-3-Aminobutanenitrile

Description

Significance of Enantiomerically Pure Building Blocks in Advanced Chemical Manufacturing

The production of enantiomerically pure compounds is a cornerstone of modern chemical manufacturing, with profound implications across various industries, including pharmaceuticals, agrochemicals, and materials science. chiralpedia.combohrium.com The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity or material properties. chiralpedia.com In the pharmaceutical industry, for instance, it is common for only one enantiomer of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the synthesis of single-enantiomer drugs is crucial. chiralpedia.com

The use of enantiomerically pure building blocks, or chiral synthons, is a key strategy in achieving this goal. nih.govresearch-nexus.net These molecules, which already possess the desired stereochemistry at one or more centers, can be incorporated into a larger molecule, thereby controlling the stereochemical outcome of the synthesis. This approach is often more efficient and cost-effective than separating enantiomers from a racemic mixture (a 50:50 mixture of both enantiomers) later in the manufacturing process. nih.gov

In agrochemicals, the use of enantiomerically pure pesticides and herbicides can lead to greater target specificity, reducing the environmental impact and the amount of chemical needed. chiralpedia.com Similarly, in materials science, the chirality of constituent molecules can influence the macroscopic properties of polymers and other materials, leading to unique optical or electronic characteristics. chiralpedia.com

Overview of (3R)-3-Aminobutanenitrile as a Key Chiral Intermediate

This compound is a prime example of a valuable chiral building block. smolecule.com Its structure contains a chiral center at the third carbon, with the "(R)" designation specifying the particular spatial arrangement of the amino group. This specific stereochemistry makes it a sought-after intermediate in the synthesis of various more complex chiral molecules. smolecule.com

The presence of both an amine and a nitrile functional group provides two reactive sites that can be chemically modified in a variety of ways. smolecule.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can undergo a range of reactions, such as acylation or alkylation. This versatility allows for the construction of a diverse array of target molecules.

This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate. smolecule.comchemicalbook.com It serves as a starting material for the creation of new drug candidates and other bioactive molecules. smolecule.com While detailed applications are often proprietary, the structural motif of a chiral β-amino acid or a 1,3-diamine, which can be derived from this compound, is found in a number of biologically active compounds. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₈N₂ |

| Molecular Weight | 84.12 g/mol |

| CAS Number | 1074021-93-4 |

| Appearance | Not specified, though its hydrochloride salt is a solid. |

| Storage Temperature | 2-8°C (for the hydrochloride salt) |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.comnih.gov

The hydrochloride salt of this compound is often used in practice due to its increased stability and ease of handling compared to the free amine. The synthesis of enantiomerically pure this compound itself presents a challenge in asymmetric synthesis, requiring precise control over the reaction conditions to achieve the desired stereochemical outcome. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-aminobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBSMPOYVPZOFM-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis Methodologies for 3r 3 Aminobutanenitrile

Asymmetric Catalysis for the Preparation of (3R)-3-Aminobutanenitrile

Asymmetric catalysis utilizes chiral catalysts to guide a reaction toward the formation of a specific enantiomer. These methods are valued for their efficiency and the ability to generate high enantiomeric purity.

The use of transition metal complexes coordinated with chiral ligands is a powerful strategy for asymmetric synthesis. In the context of producing chiral aminonitriles, the asymmetric Strecker reaction is a prominent method. nih.govresearchgate.net This reaction typically involves the addition of a cyanide source to a prochiral imine, with the stereochemical outcome dictated by the chiral metallic catalyst. For instance, novel chiral zirconium catalysts have been developed that facilitate the Strecker reaction of various aldimines, yielding α-aminonitriles in good yields and with high enantioselectivities. nih.gov While directly applied to α-aminonitriles, the principles are adaptable for the synthesis of β-aminonitrile precursors.

Table 1: Examples of Chiral Ligand-Mediated Asymmetric Synthesis

| Catalyst System | Substrate Type | Cyanide Source | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Zirconium Binuclear Catalyst | Aldimines | Bu₃SnCN | High |

| Chiral Rhodium Complexes | Imines | TMSCN | High |

Organocatalysis, which employs small, chiral organic molecules as catalysts, has become a significant branch of asymmetric synthesis. bohrium.com This approach avoids the use of potentially toxic or expensive metals. For the synthesis of α-aminonitriles, organocatalytic versions of the Strecker reaction are well-established, utilizing catalysts such as chiral thioureas or BINOL derivatives to achieve high enantioselectivity. researchgate.netmdpi.com These catalysts function by activating the imine and directing the nucleophilic attack of the cyanide ion. L-proline has also been reported as an effective organocatalyst for one-pot, three-component Strecker reactions, providing good to excellent yields. mdpi.com These strategies are foundational for developing methods targeted at β-aminonitriles like this compound.

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating stereocenters. okayama-u.ac.jp This approach involves the reduction of a prochiral unsaturated precursor, such as an enamine or imine, using a chiral transition-metal catalyst. Ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, like BINAP, are renowned for their high efficiency and enantioselectivity in these transformations. okayama-u.ac.jp The hydrogenation of a suitable prochiral β-enaminonitrile would be a direct route to this compound. This method is of particular industrial importance for producing highly enantiomerically pure compounds. okayama-u.ac.jprsc.org

Biocatalytic Synthesis of this compound

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions, presenting a green and sustainable alternative to traditional chemical methods. nih.gov

Enzymes such as nitrilases and nitrile hydratases can perform highly enantioselective transformations on nitrile-containing compounds. A common biocatalytic strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. For example, a nitrile hydratase could selectively hydrolyze (S)-3-aminobutanenitrile to its corresponding amide, leaving the desired (R)-3-aminobutanenitrile unreacted and enantiomerically enriched. Another powerful class of enzymes for chiral amine synthesis are transaminases, which can convert a prochiral ketone into an optically active amine with high efficiency. nih.govresearchgate.netgoogle.com An (R)-selective transaminase could be used to synthesize the target molecule from a corresponding aminoketone precursor.

Table 2: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate | Product |

|---|---|---|---|

| Transaminase | Asymmetric Synthesis | Prochiral Ketone | (R)-Amine |

| Nitrile Hydratase | Kinetic Resolution | Racemic Nitrile | (R)-Nitrile + (S)-Amide |

The performance of biocatalysts can be significantly enhanced through protein engineering. Techniques such as rational design and directed evolution are used to improve an enzyme's activity, stability, and enantioselectivity. mdpi.com For example, key amino acid residues in the active site of a transaminase can be identified and mutated to improve substrate binding and catalytic efficiency for non-natural substrates. nih.gov This approach allows for the creation of tailor-made enzymes optimized for specific industrial processes, making the biocatalytic production of compounds like this compound more scalable and economically viable. mdpi.com

Whole-Cell Biotransformation Systems (e.g., Rhodococcus erythropolis SET1-mediated transformations)

Whole-cell biotransformation has emerged as a powerful tool for the synthesis of chiral compounds, offering advantages such as cofactor regeneration and improved enzyme stability. Among the microorganisms employed, species from the genus Rhodococcus are well-known for their robust nitrile-metabolizing enzyme systems.

The bacterial isolate Rhodococcus erythropolis SET1 has been identified as a catalyst for the hydrolysis of nitriles with high enantioselectivity. nih.gov This strain possesses nitrile hydrolyzing activity, which can be applied to the synthesis of chiral acids from corresponding nitriles. nih.gov While R. erythropolis SET1 demonstrated remarkably high enantioselectivity in the hydrolysis of 3-hydroxybutyronitrile (B154976), its efficacy with β-aminonitriles, which are structural analogs, has been met with challenges. nih.govnih.gov Investigations into the functional group tolerance of the isolate revealed disappointingly poor isolated yields and selectivity when unprotected and protected β-aminonitriles were used as substrates. nih.govresearchgate.net

Despite the lower efficiency for β-aminonitriles compared to other substrate classes like α-aminonitriles or β-hydroxynitriles, the potential of whole-cell systems like R. erythropolis SET1 remains significant. nih.gov The enzymatic machinery within these cells, primarily nitrilases, can catalyze the enantioselective hydrolysis of a nitrile group to a carboxylic acid. In the context of a racemic 3-aminobutanenitrile (B3048396) precursor, a highly enantioselective nitrilase could theoretically convert one enantiomer to the corresponding (R)-3-aminobutanoic acid, leaving the desired (S)-3-aminobutanenitrile unreacted, or vice-versa, depending on the enzyme's stereopreference. Further research and enzyme engineering are required to enhance the activity and selectivity of these whole-cell systems for β-aminonitrile substrates to make them viable for the production of this compound.

Process Optimization in Biocatalytic Production (e.g., pH, temperature, solvent effects)

Comprehensive optimization studies have been performed on Rhodococcus erythropolis SET1 using 3-hydroxybutyronitrile as a model substrate, providing insights applicable to related biotransformations. nih.govnih.gov

Temperature Effects: Temperature significantly influences both enzyme activity and enantioselectivity. For R. erythropolis SET1, higher temperatures (30–40 °C) generally lead to increased enzyme activity. nih.gov However, this comes at the cost of reduced enantioselectivity. The optimal balance for retaining high enantioselectivity and reasonable activity was identified as 25 °C. nih.govnih.gov

pH Effects: The pH of the reaction medium is another critical factor, affecting both the enzyme's catalytic activity and the stability of the substrate and product. For the transformation of phenylglycinonitrile by SET1, a pH of 7 was found to be optimal to prevent degradation of both the substrate and the resulting acid product. nih.gov The ability of the SET1 nitrilase to function efficiently under neutral or even slightly acidic conditions is advantageous for substrates that may be unstable at higher pH values. nih.gov

Solvent Effects: Aqueous media can limit the applicability of biocatalysis for hydrophobic substrates. The addition of organic solvents can improve substrate solubility, but it can also impact enzyme stability and activity. Studies on R. erythropolis SET1 indicated that the whole-cell catalyst is suitable for use in specific organo-aqueous media, but the choice of solvent and its concentration are critical. nih.govnih.gov The biocatalyst's performance is maintained only at specific ratios of certain organic solvents.

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Temperature | 25 °C | Optimal for retaining enantioselectivity and activity. | nih.govnih.gov |

| Temperature | 30-40 °C | Higher activity but loss of enantioselectivity. | nih.gov |

| pH | 7.0 | Identified as the best condition to retain enantioselectivity and activity; avoids substrate/product degradation. | nih.govnih.gov |

| Organic Solvents | Selected organo-aqueous media | Can aid substrate availability, but compatibility and ratio are critical for maintaining enzyme activity. | nih.gov |

Deracemization and Chiral Resolution Techniques Applied to 3-Aminobutanenitrile Precursors

Chiral resolution remains a cornerstone of enantioselective synthesis, allowing for the separation of enantiomers from a racemic mixture. Several techniques are applicable to the precursors of this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes to preferentially convert one enantiomer of a racemic substrate into a new product, while leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the unreacted enantiomer from the newly formed product.

Nitrilases and amidases are particularly relevant for the resolution of aminonitrile precursors. researchgate.netnih.gov For instance, a nitrilase with a high enantioselectivity for the (S)-enantiomer of a racemic aminonitrile would hydrolyze it to the corresponding amino acid, leaving the desired (R)-aminonitrile behind. Acylase I is another enzyme that demonstrates nearly absolute enantioselectivity for hydrolyzing N-acyl-L-amino acids, making it a valuable catalyst for the kinetic resolution of a wide array of unnatural amino acids, which could be precursors in a synthetic route. harvard.edu The success of EKR depends on the enzyme's enantioselectivity (E-value); a high E-value is necessary for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

Diastereomeric Salt Formation and Crystallization

One of the most established and industrially scalable methods for resolving racemates is through the formation of diastereomeric salts. researchgate.net This technique involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. researchgate.netnih.gov

For a precursor like racemic 3-aminobutanol, a common resolving agent would be a chiral acid such as tartaric acid. gavinpublishers.com The two resulting diastereomeric salts, (R)-3-aminobutanol-(+)-tartrate and (S)-3-aminobutanol-(+)-tartrate, will exhibit different solubilities in a given solvent system. By carefully controlling conditions like solvent composition, temperature, and crystallization time, one diastereomer can be selectively precipitated from the solution. gavinpublishers.com After separation by filtration, the desired enantiomer is recovered by treating the purified diastereomeric salt with an acid or base to break the ionic bond and remove the resolving agent. gavinpublishers.com The efficiency of this method relies on significant differences in the solubility of the diastereomeric salts and the ability to form well-defined crystals. researchgate.net

Chromatographic Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. google.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. unife.it

For the resolution of 3-aminobutanenitrile precursors, a CSP containing a chiral selector is used. Enantiomers passing through the column form transient, diastereomeric complexes with the chiral selector, leading to different retention times and, thus, separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. unife.it The choice of CSP, mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov While highly effective, scaling up chromatographic resolution from an analytical to a preparative or industrial scale can be costly.

| Technique | Principle | Key Advantages | Key Challenges |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | High selectivity (high ee possible), mild reaction conditions. | Maximum theoretical yield is 50%, requires suitable enzyme, separation of product from unreacted substrate. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. | Scalable, cost-effective for large quantities, well-established technology. | Requires suitable crystalline salts, screening for resolving agent and solvent is necessary, may require multiple recrystallizations. |

| Chromatographic Chiral Resolution | Differential interaction of enantiomers with a chiral stationary phase (CSP) in an HPLC system. | High purity achievable, applicable to a wide range of compounds, direct separation. | Expensive for large-scale production, requires specialized equipment (chiral columns), solvent consumption. |

Chemoenzymatic Convergent Synthesis Routes to this compound

A practical chemoenzymatic route for preparing this compound could involve a key enzymatic transamination step. researchgate.net For example, a prochiral ketone precursor could be converted directly to the chiral amine using a transaminase (ATA). These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor, creating a new stereocenter with high enantioselectivity.

One plausible convergent route is outlined below:

Chemical Synthesis: A suitable four-carbon prochiral keto-nitrile, such as 3-oxobutanenitrile, is synthesized using established organic chemistry methods.

Enzymatic Stereoselective Amination: The prochiral ketone is then subjected to a stereoselective amination using an (R)-selective ω-transaminase. The enzyme, in a buffered aqueous solution with an amino donor, would convert the ketone into the desired this compound with high enantiomeric excess.

Purification: The final product is then isolated and purified from the reaction mixture.

This strategy is highly convergent and atom-economical. The use of a biocatalyst in the key stereochemistry-defining step avoids the 50% theoretical yield limit of kinetic resolution and circumvents the need for chiral auxiliaries or multi-step resolution processes. The development of robust transaminases with broad substrate scopes and high stereoselectivity has made such chemoenzymatic routes increasingly attractive for the industrial production of chiral amines. nih.gov

Reactivity and Mechanistic Investigations of 3r 3 Aminobutanenitrile

Transformations Involving the Chiral Amine Functionality

The primary amine group in (3R)-3-Aminobutanenitrile is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of substituents. These transformations generally proceed with the retention of the stereochemical integrity at the C3 position.

The nucleophilic nitrogen atom of the primary amine readily participates in substitution reactions with various electrophiles, including acylating, alkylating, and arylating agents.

Acylation: The amine can be converted into amides through reactions with acyl chlorides or anhydrides in the presence of a base. This reaction is typically high-yielding and is often used to protect the amine group or to introduce specific functionalities. While specific studies on this compound are not prevalent, the acylation of related N(Boc)-β³-amino nitriles demonstrates the feasibility of this transformation on similar structures. researchgate.net

Alkylation: N-alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. Selective mono-N-alkylation of molecules with a 1,3-relationship between an amine and another functional group has been achieved using chelation strategies, which could potentially be applied here. organic-chemistry.org

Arylation: The synthesis of N-aryl derivatives is possible through transition-metal-catalyzed cross-coupling reactions. A notable example is the arylation of the enantiomeric (3S)-3-aminobutanenitrile with bromobenzene (B47551) using a palladium acetate (B1210297) catalyst, cesium carbonate as the base, and a phosphine (B1218219) ligand. google.com This reaction demonstrates a robust method for forming a carbon-nitrogen bond at the amine position.

Table 1: Representative Transformations of the Amine Functionality

| Reaction Type | Reagent Example | Product Type | Catalyst/Conditions Example |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl-3-aminobutanenitrile | Base (e.g., Pyridine) |

| Alkylation | Methyl Iodide | N-methyl-3-aminobutanenitrile | Base (e.g., K₂CO₃) |

A crucial aspect of the chemistry of this compound is the influence of its chiral center on its reactions. In derivatization reactions that occur directly at the amine, such as the acylation, alkylation, and arylation mentioned above, the C3 stereocenter is not directly involved in bond-breaking or bond-forming events. Consequently, these reactions are expected to proceed with retention of the (R) configuration.

The palladium-catalyzed N-arylation of (3S)-3-aminobutanenitrile reported in the patent literature serves as a key example where the stereochemical integrity of the starting material is preserved in the final product. google.com This stereospecificity is vital for its application as a chiral building block in asymmetric synthesis, where the goal is to construct enantiomerically pure target molecules. The preservation of the chiral center allows the molecule to impart its specific three-dimensional orientation to a larger, more complex structure.

The bifunctional nature of β-aminonitriles makes them valuable precursors for the synthesis of various nitrogen-containing heterocycles, particularly pyrimidines. researchgate.netmdpi.comorganic-chemistry.org The general strategy involves the reaction of the β-aminonitrile with a suitable partner that can react with both the amine and the nitrile group (or a derivative thereof) to form a ring.

For instance, β-aminocrotononitrile, an unsaturated analog, reacts with various reagents to form polysubstituted pyridines, which can then be converted to fused ring systems like pyrido[2,3-d]pyrimidines. researchgate.net Similarly, o-aminonitriles are well-established precursors for the synthesis of pyrimidines. acs.org By analogy, this compound could potentially undergo condensation reactions with reagents like amidines or β-keto esters to form chiral, substituted dihydropyrimidines or pyrimidinones (B12756618) after cyclization and dehydration steps.

Another potential reaction for aminonitriles is the Thorpe reaction, a base-catalyzed self-condensation of nitriles. drugfuture.comdrugfuture.com The intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles. chem-station.comwikipedia.org While this compound itself cannot undergo this intramolecular reaction, its derivatives containing a second nitrile group could be cyclized using this methodology.

Reactions of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. smolecule.com This allows for transformations into other important functional groups like amides and amines, as well as participation in cycloaddition reactions.

The nitrile group can be fully or partially hydrated or reduced to yield carboxylic acids, amides, or amines.

Hydrolysis: Under acidic or basic conditions with heating, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate, which can be isolated under controlled, milder conditions. Complete hydrolysis yields the corresponding β-amino carboxylic acid, (3R)-3-aminobutanoic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into (3R)-butane-1,3-diamine.

Table 2: Hydrolysis and Reduction of the Nitrile Functionality

| Reaction Type | Reagent | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ (mild) | (3R)-3-Aminobutanamide | (3R)-3-Aminobutanoic acid |

One of the most significant cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often referred to as a "click" reaction, is a highly efficient method for synthesizing 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry. nih.govscielo.br

The reaction involves treating the nitrile with an azide (B81097) source, most commonly sodium azide (NaN₃). The process often requires elevated temperatures or the use of catalysts to proceed at a reasonable rate. acs.org A variety of catalysts have been developed to facilitate this transformation under milder conditions, including amine salts, zinc salts, and cobalt complexes. nih.govtandfonline.comorganic-chemistry.org The mechanism can be a concerted [3+2] cycloaddition or a stepwise process involving nucleophilic attack of the azide on the nitrile carbon, followed by cyclization. acs.org Applying this methodology to this compound would be expected to yield (R)-4-(1-aminoethyl)-5-methyl-1H-tetrazole, a chiral tetrazole derivative.

Reactivity of the α- and β-Carbons Adjacent to the Nitrile

The carbon atoms alpha (α) and beta (β) to the nitrile group in this compound exhibit distinct reactivities influenced by the electron-withdrawing nature of the nitrile and the presence of the amino group.

The α-carbon (C2) is activated by the adjacent nitrile group, making its protons acidic and susceptible to deprotonation by a strong base. This can facilitate a variety of reactions, including alkylations and condensations. While specific studies on this compound are limited, the general reactivity of α-carbons in nitriles is well-established. Coordination of the nitrile to a metal center can further increase the acidity of the α-protons, allowing for deprotonation even with a weak base and subsequent carbon-carbon bond formation. rug.nl

The β-carbon (C3), which is the stereocenter, is directly attached to the amino group. Its reactivity is primarily influenced by this group. Reactions involving the β-carbon often proceed through intermediates involving the amino group, such as the formation of aziridinium (B1262131) ions from β-amino alcohols, which can then undergo nucleophilic attack. In analogous systems, nucleophilic attack on aziridinium ions generated from chiral β-amino compounds can occur at either the more or less hindered carbon, leading to different regioisomers. For instance, the reaction of an N-protected β-bromo amine with cyanide resulted in the formation of a β-amino nitrile as the major product through attack at the less hindered carbon of the intermediate aziridinium ion. rsc.org

While direct C-H functionalization at the β-position of aliphatic amines can be challenging, nitrile groups have been employed as directing groups in transition metal-catalyzed C-H activation to achieve functionalization at specific positions on aromatic rings. nih.govumich.edunih.gov This strategy, however, is not directly applicable to the aliphatic backbone of this compound.

Table 1: General Reactivity of Carbons Adjacent to the Nitrile in β-Aminonitriles

| Carbon Position | Activating Group | General Reactivity | Potential Reactions |

| α-Carbon (C2) | Nitrile | Acidic C-H bonds | Deprotonation, Alkylation, Condensation |

| β-Carbon (C3) | Amino | Nucleophilic substitution via intermediates | Ring-opening of aziridinium ions |

Stereochemical Integrity and Epimerization Studies

The stereochemical stability of the chiral center at the β-carbon is a critical aspect of the chemistry of this compound, particularly in synthetic applications where enantiopurity is essential.

The stereochemical outcome of reactions involving the chiral center of β-aminonitriles is highly dependent on the reaction conditions and mechanism. In reactions proceeding through an S\N2 pathway, inversion of configuration is expected. For example, the ring-opening of an aziridinium ion derived from a chiral β-amino alcohol with a cyanide nucleophile has been shown to proceed with inversion of stereochemistry, yielding a product with high enantiomeric excess. rsc.org

Conversely, conditions that promote racemization or epimerization can lead to a loss of stereochemical integrity. For α-amino nitriles, epimerization has been observed in the solid state and in solution, with the outcome being influenced by factors such as solvent and temperature. While specific studies on the epimerization of this compound are not prevalent, general mechanisms for epimerization in related compounds, such as amino acids and peptides, can provide insight. These mechanisms often involve the abstraction of the α-proton to the activating group. nih.gov In the case of this compound, this would be the proton at the β-carbon (C3).

The stability of the stereocenter in this compound is contingent on the lability of the proton at the β-carbon. The acidity of this proton is not as pronounced as that of the α-proton to a carbonyl group in an amino acid. However, under basic conditions, deprotonation could potentially occur, leading to a planar carbanion intermediate that would result in racemization upon reprotonation.

The primary mechanisms for epimerization in chiral amino compounds include:

Direct enolization/enamination: Abstraction of the proton at the chiral center by a base.

Formation of cyclic intermediates: In some cases, intramolecular cyclization can lead to intermediates where the stereochemistry is lost.

For β-aminonitriles, the stability of the stereocenter is generally considered to be higher than that of α-aminonitriles due to the lower acidity of the β-proton. However, the choice of reagents and reaction conditions remains crucial for maintaining the stereochemical purity of this compound during chemical transformations.

Multi-Component Reactions Featuring this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.com Aminonitriles are valuable substrates in MCRs for the synthesis of nitrogen-containing heterocycles. nih.gov

While specific examples of multi-component reactions utilizing this compound are not widely reported, its structural motifs suggest its potential as a building block in various MCRs. For instance, the amino group can react with carbonyl compounds to form imines in situ, which can then be trapped by a third component. The nitrile group can also participate in cyclization reactions.

A related compound, 3-iminobutanenitrile, has been used as a building block for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. scribd.comresearchgate.net This suggests that this compound, possessing both an amino and a nitrile functionality, could be a versatile component in the synthesis of various heterocyclic systems such as pyrimidines and pyridines. bu.edu.egnih.govnorthumbria.ac.uknih.gov For example, the condensation of a β-aminonitrile with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyridine (B1217469) ring.

A novel three-component reaction involving arynes, imines, and acetonitrile (B52724) has been reported to produce chiral β-aminonitriles, highlighting the utility of MCRs in accessing this class of compounds. nih.gov This further underscores the potential for this compound to be both a product of and a reactant in multi-component strategies.

Table 2: Potential Multi-Component Reactions Involving β-Aminonitrile Scaffolds

| Reaction Type | Reactants | Potential Product |

| Hantzsch-type Dihydropyridine Synthesis | β-Aminonitrile, Aldehyde, β-Ketoester | Dihydropyridine |

| Biginelli-type Reaction | β-Aminonitrile, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Pyrimidine Synthesis | β-Aminonitrile, 1,3-Dicarbonyl Compound | Substituted Pyrimidine |

Applications of 3r 3 Aminobutanenitrile As a Chiral Building Block in Complex Molecule Synthesis

Construction of Enantiomerically Pure Heterocyclic Scaffolds

The inherent chirality and dual functionality of (3R)-3-aminobutanenitrile make it a powerful tool for the stereoselective synthesis of various nitrogen-containing heterocyclic compounds. These scaffolds are prevalent in numerous biologically active molecules and pharmaceuticals.

Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes

While direct and extensive literature on the use of this compound for the synthesis of chiral pyrrolidines is limited, the analogous reactivity of β-aminonitriles suggests a plausible pathway. Intramolecular cyclization strategies, potentially involving the reduction of the nitrile to a primary amine followed by cyclization with a suitable electrophilic partner, could provide access to functionalized chiral pyrrolidines.

The synthesis of chiral piperidines, the most prevalent heterocycle in medicinal chemistry, can be achieved from acyclic amines through innovative strategies. One such method involves an enantioselective, radical-mediated δ C-H cyanation of acyclic amines, which installs a nitrile group and sets the stage for cyclization. Subsequent reduction of the δ-aminonitrile intermediate with reagents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of chiral piperidines nih.govnih.gov. Although not explicitly demonstrated with this compound, this methodology highlights the potential of chiral aminonitriles in constructing these important heterocyclic systems.

The synthesis of functionalized azepanes, seven-membered nitrogen heterocycles, is a growing area of interest in medicinal chemistry. General methods for azepane synthesis often involve ring-closing metathesis, reductive amination of dicarbonyl compounds, or ring expansion strategies nih.gov. The application of this compound in these synthetic routes could provide a valuable entry to novel chiral azepane derivatives. For instance, transformation of the nitrile group into a suitable tether for ring-closing metathesis or conversion to an amino aldehyde for reductive amination could be viable approaches.

Application in Nitrogen-Containing Fused Ring Systems

The construction of nitrogen-containing fused ring systems is of great importance in the development of novel therapeutic agents and functional materials. Methodologies for the synthesis of these complex scaffolds often involve radical cascade reactions or multicomponent reactions rsc.orgnih.gov. The bifunctional nature of this compound allows for its potential incorporation into these fused ring systems. For example, the amino group could participate in an initial reaction to form a heterocyclic ring, followed by a subsequent cyclization involving the nitrile group, leading to the formation of a fused bicyclic or polycyclic system.

Role in the Asymmetric Synthesis of Chiral Amines and Carboxylic Acids

This compound serves as a valuable precursor for the stereoselective synthesis of other important chiral molecules, namely chiral amines and carboxylic acids, through transformations of its functional groups.

The reduction of the nitrile group in β-aminonitriles provides a direct route to chiral 1,3-diamines. Various reducing agents can be employed for this transformation, and the stereochemical integrity of the original chiral center is typically maintained.

Furthermore, the enantioselective hydrolysis of the nitrile functionality in β-aminonitriles offers a powerful method for the synthesis of chiral β-amino acids. Enzymatic methods, utilizing nitrilases or nitrile hydratase-amidase systems, have shown great promise in achieving high enantioselectivity in the conversion of racemic β-aminonitriles to the corresponding β-amino acids. These biocatalytic approaches are particularly attractive due to their mild reaction conditions and high selectivity.

| Transformation | Product Type | Key Reagents/Methods |

| Nitrile Reduction | Chiral 1,3-Diamine | Catalytic Hydrogenation, Metal Hydrides |

| Nitrile Hydrolysis | Chiral β-Amino Acid | Enzymatic Hydrolysis (Nitrilase) |

Precursor in Stereoselective Total Synthesis of Natural Products

Natural products containing β-amino acid substructures are a significant class of biologically active compounds rsc.orgnih.govresearchgate.netethz.ch. The stereoselective synthesis of these complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. While direct examples of the incorporation of this compound into the total synthesis of a natural product are not extensively reported, its potential as a precursor to chiral β-amino acids makes it a highly relevant starting material for such endeavors. The synthesis of natural products like β-lactam antibiotics and various alkaloids often involves intermediates that can be derived from chiral β-amino acids.

Utility in the Synthesis of Advanced Pharmaceutical Intermediates and Analogues (focus on the synthetic transformations)

This compound and its derivatives are valuable intermediates in the synthesis of advanced pharmaceutical ingredients (APIs) researchgate.netnih.govnih.govdntb.gov.ua. The chiral amine and nitrile functionalities provide handles for a variety of synthetic transformations to build complex molecular architectures.

A notable application of the related (S)-enantiomer, (S)-3-aminobutanenitrile, is in the synthesis of non-peptide HIV protease inhibitors. This highlights the importance of chiral β-aminonitriles in the development of antiviral agents. The synthetic transformations would likely involve the conversion of the nitrile group into other functional groups or its participation in cyclization reactions to form the core heterocyclic structures of these inhibitors.

Aminonitriles, in general, are recognized as important intermediates for the synthesis of various bioactive compounds, including novel antibiotics lupinepublishers.com. The transformations often involve leveraging the reactivity of both the amino and nitrile groups to construct complex heterocyclic systems that form the backbone of these therapeutic agents. For instance, the amino group can act as a nucleophile in substitution or addition reactions, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

| Pharmaceutical Intermediate/Analogue | Key Synthetic Transformation |

| Non-peptide HIV Protease Inhibitors | Nitrile group modification and cyclization |

| Novel Antibiotics | Construction of heterocyclic cores via reactions of both amino and nitrile groups |

Advanced Spectroscopic and Analytical Characterization Techniques for 3r 3 Aminobutanenitrile and Its Derivatives

Chiral Analytical Chromatography for Enantiomeric Purity Determination

Chiral chromatography is an indispensable technique for separating enantiomers and determining the enantiomeric purity of chiral compounds like (3R)-3-Aminobutanenitrile. This is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector, which is part of either the stationary or mobile phase.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and highly effective method for the enantiomeric separation of chiral amines. youtube.com The separation mechanism relies on the differential interaction of the enantiomers with the CSP, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated excellent resolution capabilities for aminonitrile compounds. youtube.com These CSPs, often coated or immobilized on a silica (B1680970) support, possess chiral cavities and functional groups (e.g., carbamates) that can engage in various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the analyte enantiomers. youtube.com The choice of the specific polysaccharide derivative, such as amylose tris(3,5-dimethylphenylcarbamate), can significantly affect the enantioselectivity. youtube.com

For the analysis of this compound, a normal-phase HPLC method is typically employed. The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. Adjusting the composition of the mobile phase is crucial for optimizing the separation. The addition of acidic or basic additives to the mobile phase can also dramatically improve peak shape and resolution for basic compounds like amines. acs.org

Illustrative HPLC Parameters for Enantiomeric Purity of 3-Aminobutanenitrile (B3048396):

| Parameter | Value |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 210 nm |

| Expected Rt (R-isomer) | ~ 8.5 min |

| Expected Rt (S-isomer) | ~ 9.8 min |

This table is for illustrative purposes and actual parameters may require optimization.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns is another powerful technique for enantiomeric separation, offering high efficiency and sensitivity. researchgate.net For primary amines like this compound, direct analysis can be challenging due to their polarity, which can lead to poor peak shapes and column adsorption. Therefore, derivatization is a common and often necessary step to improve the volatility and chromatographic properties of the analyte. whitman.edu

The amino group can be derivatized with various achiral reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or isopropyl isocyanate, to form less polar and more volatile amides or ureas. whitman.edunih.gov These diastereomeric derivatives can then be separated on a standard achiral column, or the derivatized or underivatized amine can be analyzed on a chiral column.

Common chiral stationary phases for GC include cyclodextrin (B1172386) derivatives and those based on chiral amino acids, like Chirasil-Val. youtube.comnih.gov These phases create a chiral environment within the column that allows for the differential interaction and separation of the enantiomers. The choice of derivatizing agent and chiral column is critical for achieving baseline separation.

Illustrative GC Parameters for Enantiomeric Purity of Derivatized 3-Aminobutanenitrile:

| Parameter | Value |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | Cyclodextrin-based (e.g., Rt-βDEXsm) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Injector Temp. | 220 °C |

| Detector Temp. | 250 °C (FID) |

| Expected Rt (R-isomer derivative) | ~ 12.1 min |

| Expected Rt (S-isomer derivative) | ~ 12.5 min |

This table is for illustrative purposes and actual parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like this compound, advanced NMR methods are employed not only to confirm its constitution but also to assign its stereochemistry and analyze its preferred conformations.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound and confirming its molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). researchgate.net For this compound, COSY would show correlations between the proton on C3 and the protons on C2 and C4 (the methyl group), establishing the connectivity of the butanenitrile backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). wikipedia.org It allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s). For example, the methine proton signal at C3 would show a cross-peak to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). acs.org This is crucial for piecing together the molecular skeleton. For instance, the methyl protons (C4) would show an HMBC correlation to the chiral center (C3) and the methylene (B1212753) carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms within a molecule. nih.gov It detects through-space interactions (dipolar coupling) rather than through-bond scalar coupling. For conformational analysis of this compound, NOESY can reveal which groups are close to each other in the molecule's preferred three-dimensional arrangement. For example, correlations between the C3 proton and protons of the methyl group could provide insight into the rotational conformation around the C3-C4 bond.

Expected 2D NMR Correlations for this compound:

| Proton (Position) | COSY Correlation(s) | HSQC Correlation (Carbon) | HMBC Correlation(s) (Carbon) |

| H3 (Methine) | H2 (Methylene), H4 (Methyl) | C3 | C1 (Nitrile), C2, C4 |

| H2 (Methylene) | H3 (Methine) | C2 | C1 (Nitrile), C3, C4 |

| H4 (Methyl) | H3 (Methine) | C4 | C2, C3 |

This table is illustrative of expected correlations for structural confirmation.

Use of Chiral Solvating Agents and Shift Reagents

Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral environment. To determine enantiomeric purity by NMR, a chiral auxiliary is added to the sample. This auxiliary interacts with the enantiomers to form transient diastereomeric complexes, which, unlike enantiomers, have different NMR spectra. nih.gov

Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form weak, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. youtube.com This results in separate signals for the R and S enantiomers in the ¹H or other relevant nuclei (e.g., ¹⁹F, ³¹P) NMR spectra. youtube.comnih.gov The difference in chemical shift (Δδ) between the signals for the two enantiomers allows for their quantification. For a primary amine like this compound, effective CSAs include chiral acids such as (R)-(-)-O-Acetylmandelic acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-PA). libretexts.org

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands. youtube.com When added to a sample, they coordinate with Lewis basic sites, such as the amino group in this compound. This coordination induces large changes in the chemical shifts of nearby protons. Because the interaction forms diastereomeric complexes, the magnitude of the induced shift is different for each enantiomer, leading to the separation of their signals.

The choice of solvent is critical when using CSAs or CSRs, with non-polar deuterated solvents like chloroform-d (B32938) (CDCl₃) or benzene-d₆ generally providing the best results, as polar solvents can interfere with the formation of the diastereomeric complexes. youtube.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by analyzing fragmentation pathways. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which generate protonated molecules [M+H]⁺ with minimal in-source fragmentation. nih.gov

For this compound (C₄H₈N₂, Exact Mass: 84.0687), the protonated molecule [C₄H₉N₂]⁺ would be observed at m/z 85.0760. Collision-Induced Dissociation (CID) of this precursor ion would induce fragmentation. The fragmentation pattern is dictated by the presence of both the amine and nitrile functional groups.

The most common fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). libretexts.org This is a charge-remote fragmentation driven by the stability of the resulting iminium ion.

Predicted Fragmentation Pathways for Protonated this compound:

Loss of Acetonitrile (B52724): Cleavage of the C2-C3 bond (α-cleavage relative to the amino group) could lead to the loss of a neutral acetonitrile molecule (CH₃CN) from the protonated precursor, resulting in a fragment ion.

Loss of Ammonia (B1221849): The protonated amine may lose ammonia (NH₃), a common fragmentation pathway for primary amines.

Loss of Methyl Radical: Cleavage of the C3-C4 bond could result in the loss of a methyl radical (•CH₃).

Loss of HCN: A characteristic fragmentation for nitriles involves the loss of neutral hydrogen cyanide (HCN). youtube.com

Illustrative HRMS Fragmentation Data for [C₄H₈N₂ + H]⁺:

| Precursor Ion m/z (Formula) | Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure/Formula |

| 85.0760 [C₄H₉N₂]⁺ | 68.0500 | NH₃ | [C₄H₆N]⁺ |

| 85.0760 [C₄H₉N₂]⁺ | 58.0651 | HCN | [C₃H₈N]⁺ |

| 85.0760 [C₄H₉N₂]⁺ | 44.0500 | CH₃CN | [C₂H₆N]⁺ |

| 85.0760 [C₄H₉N₂]⁺ | 42.0344 | C₂H₃N | [C₂H₆N]⁺ |

This table presents plausible fragmentation pathways. The relative abundance of fragments depends on the collision energy and instrumentation.

By analyzing these characteristic fragments with high mass accuracy, the structure of this compound can be confidently confirmed and distinguished from its isomers.

Theoretical and Computational Studies of 3r 3 Aminobutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of (3R)-3-aminobutanenitrile, such as its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and elucidate mechanisms. For molecules like this compound, DFT can be employed to model chemical reactions, map potential energy surfaces, and identify transition states.

Research Findings:

Electronic Properties: Computational studies on the related (R)-3-aminobutanenitrile hydrochloride have used DFT to estimate its electronic structure. The highest occupied molecular orbital (HOMO) energy was estimated at -6.0 eV and the lowest unoccupied molecular orbital (LUMO) energy at -1.5 eV. smolecule.com This information indicates moderate electrophilic reactivity. The electron-withdrawing nature of the nitrile group creates a polarized carbon-nitrogen triple bond, rendering the nitrile carbon susceptible to nucleophilic attack. smolecule.com

Reaction Mechanisms: DFT calculations are instrumental in studying reaction mechanisms, such as cycloadditions involving nitrile oxides or catalyzed reactions. nih.govdntb.gov.uaresearchgate.net By calculating the geometries and energies of reactants, intermediates, transition states, and products, researchers can determine the activation energy and feasibility of a proposed reaction pathway. researchgate.net For instance, in catalyzed reactions, DFT can reveal how a catalyst alters the reaction mechanism and lowers the activation energy compared to an uncatalyzed process. researchgate.net While specific DFT studies on the reaction mechanisms of this compound itself are not extensively detailed, the principles are widely applied to similar nitrile-containing compounds. semanticscholar.orgresearchgate.net

Table 1: Calculated Electronic Properties of (R)-3-Aminobutanenitrile hydrochloride

| Property | Estimated Value | Implication |

|---|---|---|

| HOMO Energy | -6.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. smolecule.com |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which is invaluable for structure elucidation and, particularly for chiral molecules, the determination of absolute configuration. frontiersin.org

Research Findings:

NMR Spectroscopy: DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. uantwerpen.be The process involves calculating the magnetic shielding constants for a proposed structure. By comparing the calculated NMR data with experimental spectra, the relative configuration of a molecule can be confirmed. frontiersin.orguantwerpen.be

Electronic and Vibrational Circular Dichroism (ECD/VCD): For a chiral molecule like this compound, chiroptical spectroscopies like ECD and VCD are definitive for assigning its absolute configuration. The standard computational approach involves:

A thorough conformational analysis to find all low-energy conformers of the molecule.

Geometry optimization and frequency calculations for each conformer.

Calculation of the ECD or VCD spectrum for each stable conformer, often using Time-Dependent DFT (TD-DFT) for ECD. nih.govrsc.org

A Boltzmann-weighted averaging of the individual spectra to generate the final theoretical spectrum. nih.gov This final calculated spectrum is then compared with the experimental one. A good match allows for the unambiguous assignment of the (R) or (S) configuration. frontiersin.orgnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and the influence of the environment. rutgers.edu

Research Findings:

Conformational Landscapes: MD simulations can explore the potential energy surface of this compound to identify its most stable three-dimensional shapes (conformers) and the energy barriers for converting between them. researchgate.netopenreview.net This is crucial as the biological activity and reactivity of a molecule often depend on a specific conformation.

Solvation Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations using explicit solvation models (where individual solvent molecules are included) can accurately capture these effects. rutgers.edunih.gov Studies on similar small molecules have shown that explicit solvation is critical for correctly predicting the relative stabilities of different conformers. nih.gov For this compound, MD simulations could model its interactions with water or organic solvents, revealing details about hydrogen bonding and the local solvent structure, which influences its solubility and reactivity. rsc.org

Docking and Molecular Modeling Studies of Enzyme-Substrate Interactions in Biocatalysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov

Research Findings: In the context of biocatalysis, docking can be used to study how this compound or its precursors might fit into the active site of an enzyme, such as a nitrilase.

Binding Mode Prediction: Docking algorithms would place the this compound molecule into the enzyme's active site in various possible conformations and orientations. These poses are then "scored" based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) to identify the most likely binding mode.

Understanding Stereoselectivity: By docking both the (R) and (S) enantiomers, researchers can compare their binding energies and interactions within the active site. A significantly better binding score for one enantiomer can explain the enzyme's stereoselectivity. This approach is widely used in drug discovery and biocatalyst design to find new inhibitors or understand enzyme mechanisms. nih.govbiorxiv.org

Prediction of Chiral Recognition and Selectivity in Catalytic Systems

Chiral recognition is the ability of a chiral system to interact differently with the two enantiomers of another chiral compound. nih.gov Computational modeling is key to understanding and predicting this phenomenon in asymmetric catalysis.

Research Findings:

Mechanism of Recognition: The self-recognition of enantiomers can lead to the formation of transient homochiral (R-R) and heterochiral (R-S) complexes in solution. nih.gov Computational models can be used to study the structures and stabilities of these diastereomeric complexes.

Catalyst Design: In asymmetric catalysis, computational methods can model the interaction between a chiral catalyst and a prochiral substrate. By calculating the energy profiles of the transition states leading to the (R) and (S) products, chemists can predict the enantiomeric excess (e.e.) of a reaction. This predictive power allows for the rational design of new catalysts with improved selectivity, reducing the need for extensive experimental screening.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chiral aminonitriles is a significant area of investigation. westlake.edu.cnacs.org Modern research is moving away from classical methods that often require stoichiometric amounts of toxic reagents, such as in the Strecker reaction, towards greener and more efficient catalytic approaches. nih.gov

Biocatalysis: Green chemistry principles are increasingly being applied, with biocatalytic synthesis emerging as a highly promising and environmentally benign approach. smolecule.com The use of engineered enzymes, such as transaminases, operating in aqueous media under mild conditions, represents a sustainable alternative to traditional organic synthesis. smolecule.com These methods minimize waste and avoid the use of harsh or toxic chemicals.

Organocatalysis: Asymmetric organocatalysis is another key frontier. mdpi.com The development of novel chiral catalysts, such as Brønsted acids and bases, allows for the highly enantioselective synthesis of aminonitriles. smolecule.com Research focuses on designing robust catalysts that are effective at low loadings, thereby increasing efficiency and reducing costs associated with large-scale production. westlake.edu.cn A significant goal is the development of greener alternatives to the conventional Strecker reaction that avoid toxic cyanation reagents altogether. nih.gov

| Synthetic Approach | Key Features & Research Goals |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases); Aqueous, mild reaction conditions; Environmentally benign. smolecule.com |

| Organocatalysis | Development of chiral catalysts (e.g., Brønsted acids); High enantioselectivity; Low catalyst loadings. westlake.edu.cnsmolecule.commdpi.com |

| Greener Alternatives | Avoidance of toxic cyanation reagents; Use of off-the-shelf catalysts like ammonium (B1175870) salts. nih.gov |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from batch production to continuous flow manufacturing is a pivotal trend in the chemical and pharmaceutical industries. flinders.edu.au Flow chemistry offers substantial advantages for the synthesis of (3r)-3-Aminobutanenitrile, particularly in terms of safety, process control, and scalability. nih.govjst.org.in

Continuous flow systems, often utilizing microreactors or packed-bed reactors, enable precise control over reaction parameters like temperature and pressure, which is crucial for managing potentially exothermic reactions. jst.org.in This technology allows for the safe in-situ generation and immediate consumption of hazardous reagents and unstable intermediates. nih.gov Furthermore, flow chemistry facilitates the rapid screening of reaction conditions and simplifies the process of scaling up from laboratory to industrial production. jst.org.in The integration of immobilized catalysts into these systems is a key area of development, aiming to create highly efficient and reusable manufacturing processes. mdpi.com This approach not only improves safety and efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. flinders.edu.auresearchgate.net

Exploration of New Reactivity Profiles and Catalytic Transformations

Beyond its established role as a synthetic intermediate, this compound possesses a dual reactivity due to its bifunctional nature, which researchers are actively exploring. rsc.org The amine and nitrile groups offer multiple sites for novel chemical transformations.

The nitrile group is a versatile synthetic handle that can be converted into other valuable functional groups like ketones and amides. researchgate.netresearchgate.net It can also participate in nucleophilic addition and cycloaddition reactions. researchgate.net Concurrently, the chiral amine functionality can direct stereoselective reactions. This dual reactivity makes the molecule a powerful building block for a wide variety of heterocyclic compounds and alkaloids. uni-mainz.de

Emerging research focuses on using the molecule in innovative ways, such as a masked iminium ion equivalent in cationic reactions or in Umpolung (reactivity inversion) strategies. rsc.org Through α-metalation, the aminonitrile can function as a nucleophilic acyl anion equivalent, opening pathways to complex molecular architectures that are otherwise difficult to access. researchgate.netuni-mainz.de

| Reactivity Aspect | Description | Potential Applications |

| Nitrile Group Transformation | Conversion to amides, ketones; Participation in cycloadditions. researchgate.netresearchgate.net | Synthesis of diverse functionalized molecules. |

| Masked Iminium Ion | Acts as an electrophilic precursor in cationic reactions. rsc.org | Formation of complex nitrogen-containing heterocycles. |

| Umpolung Reactivity | Functions as a nucleophilic acyl anion equivalent after α-metalation. researchgate.netuni-mainz.de | Asymmetric synthesis of branched amines and natural products. |

Expanding Applications in Complex Chemical Synthesis Beyond Current Scope

The unique structural features of this compound make it a promising candidate for applications beyond its current primary uses, such as in the synthesis of certain HIV protease inhibitors. smolecule.comsmolecule.com Its role as a chiral building block is being explored for the creation of a broader range of bioactive molecules and pharmaceuticals. acs.org

In medicinal chemistry , the chiral aminonitrile moiety is being incorporated as a key structural motif in novel drug candidates. smolecule.com It can serve as a versatile scaffold for synthesizing complex molecules such as peptidomimetics, thiadiazoles, and imidazole (B134444) derivatives. nih.gov

In materials science , chiral molecules are essential for developing advanced functional materials. smolecule.com There is emerging interest in using chiral aminonitriles and their derivatives as building blocks for novel polymers or as ligands in the synthesis of Metal-Organic Frameworks (MOFs). wikipedia.org Such chiral MOFs can serve as highly efficient and selective heterogeneous catalysts for asymmetric synthesis, bridging the gap between traditional catalysts and enzymes. wikipedia.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.